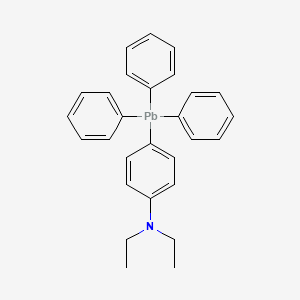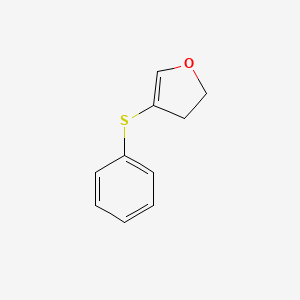
4-(Phenylsulfanyl)-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylsulfanyl)-2,3-dihydrofuran is an organic compound characterized by a furan ring substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylsulfanyl)-2,3-dihydrofuran typically involves the reaction of a furan derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a furan ring is treated with a phenylsulfanyl halide in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylsulfanyl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler furan derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dephenylated furan derivatives.
Substitution: Various substituted phenylsulfanyl-furan compounds.
Scientific Research Applications
4-(Phenylsulfanyl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfanyl)-2,3-dihydrofuran involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing biological activity. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades, contributing to its observed effects in various assays.
Comparison with Similar Compounds
4-(Phenylsulfanyl)butan-2-one: Known for its anti-inflammatory properties.
5-Phenylsulfanyl-2,4-quinazolinediamine: Used in drug research for its enzyme inhibition capabilities.
Phenylsulfanyl-butyric acid: Utilized in biochemical studies due to its structural similarity to natural amino acids.
Uniqueness: 4-(Phenylsulfanyl)-2,3-dihydrofuran stands out due to its furan ring structure, which imparts unique reactivity and stability compared to other phenylsulfanyl compounds
Properties
CAS No. |
130307-35-6 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-phenylsulfanyl-2,3-dihydrofuran |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-5,8H,6-7H2 |
InChI Key |
XVVWTZGCUOURBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




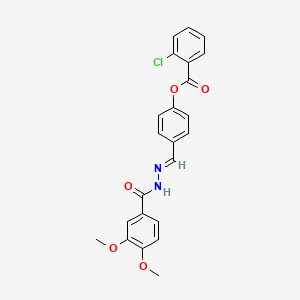
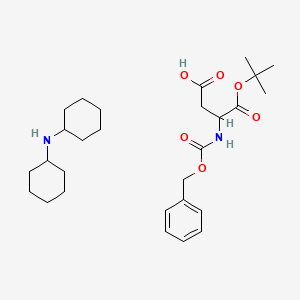

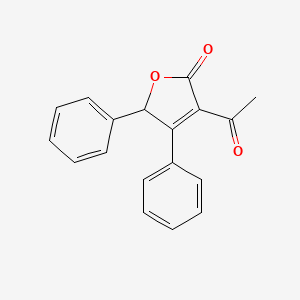
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11941522.png)
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)




